molecular formula C14H17FN2O3 B6697077 N-(3-fluorophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide

N-(3-fluorophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide

Cat. No.: B6697077
M. Wt: 280.29 g/mol
InChI Key: OUNUATXCZFBUQX-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, an oxazepane ring, and an oxoacetamide moiety

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c1-10-5-7-20-8-6-17(10)14(19)13(18)16-12-4-2-3-11(15)9-12/h2-4,9-10H,5-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNUATXCZFBUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOCCN1C(=O)C(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Formation of the Oxoacetamide Moiety: The final step involves the formation of the oxoacetamide moiety through an acylation reaction, where an acylating agent reacts with the amine group of the oxazepane ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amides or alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-fluorophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or modulation of enzyme activity.

    Receptors: Binding to receptors to elicit a biological response.

    Pathways: Interference with cellular signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide
  • N-(3-bromophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide
  • N-(3-methylphenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide

Uniqueness

N-(3-fluorophenyl)-2-(5-methyl-1,4-oxazepan-4-yl)-2-oxoacetamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

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